molecular formula C12H22O4 B14431222 2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane) CAS No. 77738-93-3

2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)

Cat. No.: B14431222
CAS No.: 77738-93-3
M. Wt: 230.30 g/mol
InChI Key: FPIHPEPJOAFALI-UHFFFAOYSA-N
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Description

2,5-Bis(glycidyloxy)hexane is an organic compound belonging to the glycidyl ether family. It is an aliphatic compound characterized by the presence of two epoxide (oxirane) groups per molecule. This compound is primarily used in the modification of epoxy resins, where it serves to reduce viscosity and enhance flexibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(glycidyloxy)hexane typically involves the reaction of 1,6-hexanediol with epichlorohydrin in the presence of a Lewis acid catalyst. This reaction forms a halohydrin intermediate, which is then treated with sodium hydroxide to regenerate the epoxide rings through a dehydrochlorination reaction .

Industrial Production Methods

In industrial settings, the production of 2,5-Bis(glycidyloxy)hexane follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures, including the determination of the epoxy equivalent weight to ensure the desired properties of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(glycidyloxy)hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,5-Bis(glycidyloxy)hexane primarily involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of epoxy resins and the preparation of biocompatible materials .

Comparison with Similar Compounds

Properties

CAS No.

77738-93-3

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2-[5-(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane

InChI

InChI=1S/C12H22O4/c1-9(13-5-11-7-15-11)3-4-10(2)14-6-12-8-16-12/h9-12H,3-8H2,1-2H3

InChI Key

FPIHPEPJOAFALI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)OCC1CO1)OCC2CO2

Origin of Product

United States

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